molecular formula C10H12N2O4 B1582519 Dinitrodurene CAS No. 5465-13-4

Dinitrodurene

Cat. No.: B1582519
CAS No.: 5465-13-4
M. Wt: 224.21 g/mol
InChI Key: AEPQXGFMAZTUEA-UHFFFAOYSA-N
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Description

Dinitrodurene, also known as 1,2,4,5-tetramethyl-3,6-dinitrobenzene, is an organic compound with the molecular formula C10H12N2O4. It is a derivative of durene (1,2,4,5-tetramethylbenzene) and is characterized by the presence of two nitro groups attached to the benzene ring. This compound is notable for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinitrodurene is typically synthesized through the nitration of durene. The process involves the following steps:

  • A solution of durene in chloroform is added to concentrated sulfuric acid.
  • The mixture is cooled to 10°C, and fuming nitric acid is added dropwise while maintaining the temperature below 50°C.
  • After the addition of nitric acid, the mixture is poured into a separatory funnel, and the sulfuric acid layer is removed.
  • The chloroform layer is washed with sodium carbonate solution, dried with anhydrous calcium chloride, and the chloroform is distilled until crystals of this compound appear.
  • The resulting mixture is cooled, and the solid is filtered and washed with cold ethyl alcohol .

Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: Dinitrodurene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Stannous chloride in hydrochloric acid.

    Oxidation: Ferric chloride in the presence of water and hydrochloric acid.

    Substitution: Various electrophiles in the presence of catalysts.

Major Products:

    Reduction: Diamine derivatives.

    Oxidation: Duroquinone.

    Substitution: Substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Comparison: Dinitrodurene is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and physical properties. Compared to nitrodurene and nitroprehnitene, this compound exhibits different reactivity patterns in nitration and reduction reactions. The presence of two nitro groups also affects its solubility and stability, making it distinct from its mono-nitro counterparts .

Properties

IUPAC Name

1,2,4,5-tetramethyl-3,6-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2O4/c1-5-6(2)10(12(15)16)8(4)7(3)9(5)11(13)14/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPQXGFMAZTUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203106
Record name 1,2,4,5-Tetramethyl-3,6-dinitrobenzene
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-13-4
Record name 1,2,4,5-Tetramethyl-3,6-dinitrobenzene
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Record name 1,2,4,5-Tetramethyl-3,6-dinitrobenzene
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Record name Dinitrodurene
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Record name 1,2,4,5-Tetramethyl-3,6-dinitrobenzene
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Record name 1,2,4,5-tetramethyl-3,6-dinitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of dinitrodurene?

A1: this compound, specifically 1,4-dinitrodurene, has the molecular formula C10H12N2O4. [] Its molecular weight is 224.21 g/mol. Spectroscopically, the presence of nitro groups is confirmed by IR bands corresponding to N-O stretching vibrations. Additionally, 1H and 13C NMR spectroscopy can differentiate between various this compound isomers based on the chemical shifts and coupling patterns of the methyl and aromatic protons. [, , ]

Q2: How does the solvent environment influence the ESR spectral features of this compound anions?

A4: Studies on this compound anions, like dinitroisodurene and this compound, in DMF-water mixtures, reveal that solvent composition can significantly alter the ESR splitting constants and linewidths. As water concentration increases, nitrogen hyperfine splittings increase, while methyl proton splittings decrease. This is attributed to the formation of 1:1 solvent-solute complexes, influencing the electron spin density distribution within the radical anion. []

Q3: What is known about the nitration of durene to form this compound?

A5: While conventionally, durene nitration often leads to a mixture of this compound and unreacted durene, specific conditions can favor mononitrodurene formation. Using nitronium phosphorohexafluoride in nitromethane with two equivalents of water promotes mononitration with high yield. [] Interestingly, 15N NMR studies show that the nitration of durene by nitronium ions can proceed through an ipso-attack mechanism, leading to the formation of a radical pair that can either recombine or dissociate, influencing the observed nuclear polarization effects. []

Q4: Are there any known polymorphic forms of this compound?

A6: Yes, 3,6-dinitrodurene exists in two polymorphic forms. Both forms crystallize in the C2/c space group but differ in the orientation of the twofold axis within the unit cell. This leads to distinct crystal structures and color differences, with polymorph I appearing colorless and polymorph II exhibiting a purple hue. []

Q5: How do computational chemistry techniques contribute to understanding this compound?

A8: While the provided abstracts don't explicitly mention specific computational studies on this compound, they highlight the application of computational methods like semi-empirical molecular orbital calculations (AM1) in understanding electrochemical properties, such as predicting potential inversion in dinitroaromatics. [] Such calculations can provide insights into electronic structures, reduction potentials, and other relevant molecular properties. Additionally, QSAR models can be developed to predict the activity and properties of this compound derivatives based on their structural features.

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